Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 952986-59-3
VCID: VC6562852
InChI: InChI=1S/C13H14N4O5S2/c1-22-13(19)17-12-16-9(7-23-12)6-11(18)15-8-2-4-10(5-3-8)24(14,20)21/h2-5,7H,6H2,1H3,(H,15,18)(H2,14,20,21)(H,16,17,19)
SMILES: COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Molecular Formula: C13H14N4O5S2
Molecular Weight: 370.4

Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate

CAS No.: 952986-59-3

Cat. No.: VC6562852

Molecular Formula: C13H14N4O5S2

Molecular Weight: 370.4

* For research use only. Not for human or veterinary use.

Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate - 952986-59-3

Specification

CAS No. 952986-59-3
Molecular Formula C13H14N4O5S2
Molecular Weight 370.4
IUPAC Name methyl N-[4-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazol-2-yl]carbamate
Standard InChI InChI=1S/C13H14N4O5S2/c1-22-13(19)17-12-16-9(7-23-12)6-11(18)15-8-2-4-10(5-3-8)24(14,20)21/h2-5,7H,6H2,1H3,(H,15,18)(H2,14,20,21)(H,16,17,19)
Standard InChI Key IKSDZRFWLJIKMF-UHFFFAOYSA-N
SMILES COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Introduction

Synthesis and Characterization

The synthesis of methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions:

  • Step 1: Thiazole Ring Formation
    The thiazole core is synthesized via cyclization reactions involving thiourea derivatives and α-haloketones.

  • Step 2: Carbamate Group Addition
    The introduction of the carbamate moiety can be achieved by reacting the thiazole derivative with methyl chloroformate under basic conditions.

  • Step 3: Sulfonamide Functionalization
    The sulfonamide group is incorporated through nucleophilic substitution reactions involving sulfonyl chlorides and amines .

Characterization of the compound is performed using spectroscopic techniques such as:

  • NMR Spectroscopy: Confirms the chemical environment of protons and carbons.

  • IR Spectroscopy: Identifies functional groups like sulfonamide (-SO2_2-NH2_2) and carbonyl groups (C=O).

  • Mass Spectrometry: Verifies molecular weight and fragmentation patterns.

Biological Significance

The structural features of methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate suggest potential applications in drug discovery:

  • Antimicrobial Activity:
    Compounds containing sulfonamide groups are well-known for their antibacterial properties due to their ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis .

  • Anticancer Potential:
    The thiazole ring system has been associated with anticancer activity, particularly in targeting enzymes like kinases or disrupting DNA replication in rapidly dividing cells .

  • Molecular Docking Studies:
    Computational studies suggest that the compound may exhibit strong binding affinities to biological targets through hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide and carbamate groups .

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